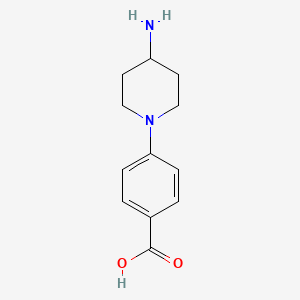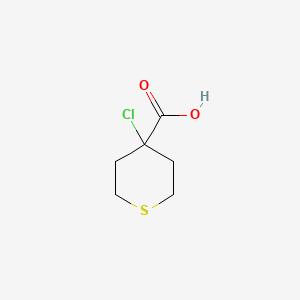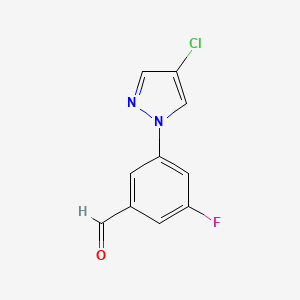
3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at the 4-position of the pyrazole ring and a fluorobenzaldehyde moiety at the 5-position
準備方法
The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For instance, 4-chloropyrazole can be prepared by reacting 4-chlorophenylhydrazine with ethyl acetoacetate.
Introduction of the Fluorobenzaldehyde Moiety: The fluorobenzaldehyde group can be introduced through a formylation reaction. This can be achieved by reacting the pyrazole derivative with a fluorobenzaldehyde under appropriate conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques.
化学反応の分析
3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
科学的研究の応用
3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyrazole derivatives with biological molecules.
Medicine: Pyrazole derivatives, including this compound, have shown potential in medicinal chemistry for the development of new drugs. They are investigated for their pharmacological properties and potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemicals with specific properties, such as in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, influencing their activity. The chloro and fluorobenzaldehyde groups can also contribute to the compound’s overall reactivity and binding affinity. These interactions can lead to changes in cellular processes and biological responses.
類似化合物との比較
3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde can be compared with other similar compounds, such as:
3-(4-Chloro-1H-pyrazol-1-yl)propanenitrile: This compound has a similar pyrazole ring but with a propanenitrile group instead of a fluorobenzaldehyde moiety.
3-(4-Chloro-1H-pyrazol-1-yl)methylphenylamine: This compound features a methylphenylamine group instead of a fluorobenzaldehyde moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H6ClFN2O |
|---|---|
分子量 |
224.62 g/mol |
IUPAC名 |
3-(4-chloropyrazol-1-yl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-4-13-14(5-8)10-2-7(6-15)1-9(12)3-10/h1-6H |
InChIキー |
SGVQIJIQYPTNIT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N2C=C(C=N2)Cl)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



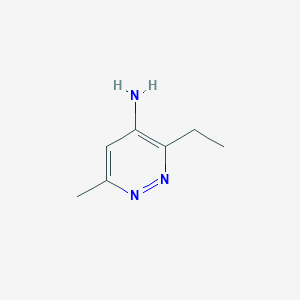

![4-[(Thian-3-yl)amino]cyclohexan-1-ol](/img/structure/B13320479.png)
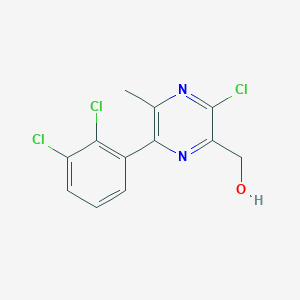
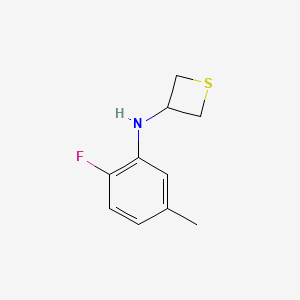
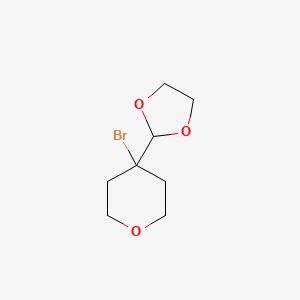
![Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B13320508.png)


